1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone, commonly referred to as 3-bromo-4-fluorophenyl-2,2,2-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to slightly yellow-colored liquid with a low boiling point, and is soluble in most organic solvents. It has a molecular weight of 218.03 g/mol and a melting point of -78.3 °C.
Scientific Research Applications
Pharmaceutical and Medicinal Chemistry : This compound has been studied for its potential in the synthesis of nonsteroidal antiandrogens, which are used in the treatment of conditions like prostate cancer. For instance, the synthesis and resolution of related compounds for medicinal applications have been explored (Tucker & Chesterson, 1988).
Organic Synthesis and Chemical Reactions : Research has delved into the synthesis of fluorine compounds using reactions involving halothane, a compound closely related to 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. These studies provide insights into the synthesis of complex fluorine-containing molecules (Dmowski, 2011).
Polymer Science : In polymer science, derivatives of this compound have been utilized in the synthesis of fluorinated polyimides. These materials have applications in areas requiring materials with low dielectric constants and high optical transparency, such as in electronics and optoelectronics (Tao et al., 2009).
Materials Chemistry : The compound has been used in the development of new aromatic diacids containing the trifluoromethyl group, which are precursors for high-performance polymers. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for advanced material applications (Boston et al., 1997).
Electrochemical Applications : Electrochemical fluorination studies involving similar compounds have been conducted to understand the synthesis of fluorinated aromatic compounds. Such studies are crucial for the development of advanced materials and pharmaceuticals (Shainyan & Danilevich, 2006).
properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVGYPOXYKGQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601574 | |
Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
150698-74-1 | |
Record name | 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-4',2,2,2-tetrafluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.